(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid" involves various reactions starting from simple precursors. For instance, the synthesis of bis-(3,5-dimethyl-4-nitrosopyrazole) dimer is achieved by reacting acetyl acetone with nitrous acid followed by condensation with hydrazine . Similarly, the synthesis of related ligands such as 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid involves the formation of a tripodal ligand structure that acts as a precursor for further complexation with metals like manganese and rhenium . The reaction of diamino-substituted pyrazoles with 4-nitronaphthalic anhydride in acetic acid also demonstrates the versatility of pyrazole derivatives in forming acylation products .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using various spectroscopic techniques. For example, the bis-(3,5-dimethyl-4-nitrosopyrazole) dimer was identified using IR, UV, 1H NMR, 13C NMR, and CHN analysis . X-ray crystallography is another powerful tool used to determine the structure of these compounds, as seen in the characterization of manganese and rhenium complexes with the ligand bdmpzp . The crystal structure of related compounds, such as 1,4-dimethyl-3-(D-galacto-pentitol-1-yl)-5-(p-tolyl)pyrazole, also provides insight into the arrangement of substituents around the pyrazole core .
Chemical Reactions Analysis
Pyrazole derivatives exhibit a wide range of reactivity. For instance, 1-(3,5-dimethylpyrazol-1-yl)acetone reacts with aromatic diazonium salts to form arylhydrazones, which can be further transformed into pyridazines and indolylpyrazoles under specific conditions . The reactivity of these compounds is influenced by the presence of functional groups, which can undergo various transformations, including acetylation, as seen in the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The stability of these compounds can be inferred from their spectroscopic characteristics and crystallographic data. For example, the pyranoid ring in acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester adopts a chair conformation, indicating a stable structure . The electronic properties of ligands like bis(3,5-dimethylpyrazol-1-yl)acetate are compared with other known ligands using IR spectroscopy and structural data, which helps in understanding their reactivity in metal carbonyl chemistry .
Scientific Research Applications
Synthesis and Structural Analysis
(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid and its derivatives are primarily used in synthesis and structural studies. A novel approach to synthesize 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, closely related to the requested compound, was developed, showcasing the versatility of these pyrazole derivatives in synthetic chemistry. The structure of these compounds is characterized using NMR, IR spectroscopy, and X-ray diffraction analysis, highlighting their importance in structural chemistry (Ozerova et al., 2015).
Coordination Chemistry
Studies on coordination chemistry involving pyrazole derivatives, including (3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino acetic acid, show their potential in forming complex structures with metals like cobalt(II) and copper(II). These studies are crucial for understanding the selective coordination properties of such ligands, which can be useful in developing new metal complexes (Hadda et al., 2007).
Organometallic Chemistry
In organometallic chemistry, compounds like bis(pyrazol-1-yl)acetic acid react with organometallics to form novel derivatives. For instance, its reaction with organotin compounds has been studied, resulting in derivatives with potential applications in fungicide, insecticide, and cytotoxicity studies (Wen et al., 2005).
Development of Antimicrobial Agents
Derivatives of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid have been explored in the development of antimicrobial agents. New 4-diazopyrazole derivatives, obtained from reactions involving similar pyrazole compounds, have shown promising anti-staphylococcal activity, indicating their potential in medicinal chemistry (Raimondi et al., 2012).
Catalytic and Ligand Applications
(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid and related compounds serve as ligands in catalytic applications. Studies on palladium(II) complexes bearing pyrazole-based Schiff base ligands indicate their role in enhancing the catalytic efficiency and potential biomedical applications, such as in the treatment of cancer (Abu-Surrah et al., 2010).
properties
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-4-7(10(13)14)5(2)9(8-4)3-6(11)12/h3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNTYPOJGJVSTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352297 | |
Record name | (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid | |
CAS RN |
345637-69-6 | |
Record name | 3,5-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345637-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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